molecular formula C14H10Cl2KNO2 B000629 Diclofenac potassium CAS No. 15307-81-0

Diclofenac potassium

Katalognummer B000629
CAS-Nummer: 15307-81-0
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: KXZOIWWTXOCYKR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diclofenac potassium involves several chemical reactions, starting typically from aniline derivatives. A noted pathway includes the acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield diclofenac (Tamura, Y., Uenishi, J., Choi, H.-D., Haruta, J., & Ishibashi, H., 1984). Another innovative approach includes a six-step continuous flow synthesis from aniline and chloroacetic acid via a cascade etherification/Smiles rearrangement strategy, addressing the limitations of batch processing (Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F., 2022).

Molecular Structure Analysis

Diclofenac potassium's molecular structure features a dichlorophenylamino phenylacetic acid core, which is crucial for its biological activity. The specific arrangement of chloro groups and the phenylacetic acid moiety plays a significant role in its mechanism of action, particularly in inhibiting prostaglandin synthetase, a key enzyme in the inflammatory pathway.

Chemical Reactions and Properties

Diclofenac undergoes various chemical reactions, including etherification and Smiles rearrangement, contributing to its synthesis efficiency and yield. Its interaction with biological molecules, particularly the inhibition of cyclooxygenase (COX) enzymes, underscores its therapeutic action. The drug's chemical stability, combined with its potent inhibition of prostaglandin synthesis, highlights its effectiveness as an NSAID.

Physical Properties Analysis

The physical properties of diclofenac potassium, such as its solubility and dissolution rate, are optimized through pharmaceutical technology to improve its bioavailability. Techniques like the formation of solid dispersions with mannitol have been explored to enhance the dissolution profile of diclofenac potassium, indicating its crystalline nature is maintained even when formulated with dissolution-enhancing agents (Han, Y., Faudone, S., Zitto, G., Bonafede, S. L., Rosasco, M. A., & Segall, A., 2017).

Wissenschaftliche Forschungsanwendungen

1. Application in Sports Injuries Treatment

  • Summary of Application : Diclofenac Potassium (DK) is used in the treatment of sports injuries. It is formulated into gels of varying concentrations (2%, 4%, and 6%) and applied topically to the injured area .
  • Methods of Application : The gels are applied three to four times a week for 4 weeks. In some cases, phonophoresis (a technique using ultrasound to enhance the effects of the topical drug) is used to increase the efficacy of the treatment .
  • Results or Outcomes : The study found that there was significant dose-dependent relief observed in the Numeric Pain Rating Scale (NPRS) and the Western Ontario McMaster Osteo-Arthritis (WOMAC) index for pain in disability and stiffness for each group treated with DK gel compared to Diclofenac Sodium (DS) gel .

2. Application in Transdermal Drug Delivery

  • Summary of Application : Diclofenac Potassium is used in the formulation of ethosomal carriers for enhanced anti-inflammatory activity .
  • Methods of Application : Ethosomal formulations of Diclofenac are prepared using a full-factorial design with varying ratios of phosphatidylcholine:cholesterol and ethanol concentrations. These formulations are then characterized in terms of their physicochemical properties and skin permeation kinetics .
  • Results or Outcomes : The study found that the vesicle size and elasticity of ethosomes were the dominating physicochemical properties affecting skin permeation. The optimized formulation had an ethanol concentration of 22.9% and a PC:CH ratio of 88.4:11.6, with a vesicle size of 144 ± 5 nm, and an entrapment efficiency of 71 ± 4%. The permeation flux for the optimized formulation was 12.9 ± 1.0 mg/h cm², which was significantly higher than the drug-loaded conventional liposome, ethanolic or aqueous solution .

3. Application in Treatment of Primary Dysmenorrhea

  • Summary of Application : Diclofenac Potassium is used for the treatment of primary dysmenorrhea, which is a common gynecological disorder characterized by painful menstrual cramps of uterine origin .
  • Methods of Application : It is usually administered orally in the form of tablets. The dosage and frequency of administration depend on the severity of the pain .
  • Results or Outcomes : Diclofenac Potassium has been found to be effective in relieving the pain associated with primary dysmenorrhea .

4. Application in Nanoemulsion Formulation

  • Summary of Application : Diclofenac Potassium is used in the formulation of nanoemulsions, which are a type of drug delivery system that can enhance the solubility and bioavailability of the drug .
  • Methods of Application : The nanoemulsion is prepared using appropriate ratios of oil, surfactant, and co-surfactant, along with Diclofenac Potassium. The formulation is then evaluated for various parameters like droplet size, zeta potential, and drug release .
  • Results or Outcomes : The study found that the nanoemulsion formulation of Diclofenac Potassium showed improved drug release compared to conventional formulations .

5. Application in Treatment of Osteoarthritis and Rheumatoid Arthritis

  • Summary of Application : Diclofenac Potassium is used for the relief of the signs and symptoms of osteoarthritis and rheumatoid arthritis .
  • Methods of Application : It is usually administered orally in the form of tablets. The dosage and frequency of administration depend on the severity of the symptoms .
  • Results or Outcomes : Diclofenac Potassium has been found to be effective in relieving the signs and symptoms of osteoarthritis and rheumatoid arthritis .

6. Application in Water Purification

  • Summary of Application : Diclofenac Potassium is used in water treatment processes as an adsorbent to remove impurities .
  • Methods of Application : It is added to the water and allowed to adsorb the impurities. The water is then filtered to remove the Diclofenac Potassium along with the adsorbed impurities .
  • Results or Outcomes : The use of Diclofenac Potassium in water treatment has been found to be effective in removing impurities from water .

Safety And Hazards

Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .

Eigenschaften

IUPAC Name

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOIWWTXOCYKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-86-5 (Parent)
Record name Diclofenac potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30165212
Record name Diclofenac potassium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac potassium

CAS RN

15307-81-0
Record name Diclofenac potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac potassium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diclofenac potassium
Reactant of Route 2
Reactant of Route 2
Diclofenac potassium
Reactant of Route 3
Diclofenac potassium
Reactant of Route 4
Reactant of Route 4
Diclofenac potassium
Reactant of Route 5
Reactant of Route 5
Diclofenac potassium
Reactant of Route 6
Reactant of Route 6
Diclofenac potassium

Citations

For This Compound
5,590
Citations
W McNeely, KL Goa - Drugs, 1999 - Springer
… diclofenac-potassium than with placebo. Data are inconsistent or scarce regarding the effects of diclofenac-potassium … Diclofenac-potassium was generally well tolerated in clinical trials …
Number of citations: 98 link.springer.com
B Hinz, J Chevts, B Renner, H Wuttke… - British journal of …, 2005 - Wiley Online Library
Aim Diclofenac‐K has been recently launched at low oral doses in different countries for over‐the‐counter use. However, given the considerable first‐pass metabolism of diclofenac, the …
Number of citations: 104 bpspubs.onlinelibrary.wiley.com
N Moore - Clinical drug investigation, 2007 - Springer
… A single dose of diclofenac potassium 12.5mg is the … of diclofenac potassium is similar to that of ibuprofen and placebo. In a safety study conducted to compare diclofenac potassium …
Number of citations: 105 link.springer.com
B Chuasuwan, V Binjesoh, JE Polli, H Zhang… - Journal of …, 2009 - Elsevier
… dosage forms containing either diclofenac potassium and diclofenac sodium. Within the biopharmaceutics classification system (BCS), diclofenac potassium and diclofenac sodium are …
Number of citations: 233 www.sciencedirect.com
HC Diener, P Montagna, G Gacs, P Lyczak… - …, 2006 - journals.sagepub.com
… both diclofenac potassium sachets and diclofenac potassium tablets. Diclofenac potassium sachets were also statistically significantly more effective than diclofenac potassium tablets (…
Number of citations: 88 journals.sagepub.com
RA Moore, S Derry - Pain Research and Management, 2018 - hindawi.com
… We compared the efficacy of diclofenac potassium in … -blind trials of diclofenac potassium involving postoperative … 2.4) for 50 and 100 mg diclofenac potassium, respectively. A Cochrane …
Number of citations: 9 www.hindawi.com
BO Bamgbose, JA Akinwande, WL Adeyemo… - Head & Face …, 2005 - Springer
… The introduction of non-steroidal anti-inflammatory drugs (NSAIDs, eg diclofenac potassium … co-administered dexamethasone-diclofenac potassium with diclofenac potassium alone, on …
Number of citations: 278 link.springer.com
F Kubitzek, G Ziegler, MS Gold, JMH Liu… - European Journal of …, 2003 - Elsevier
Background. Several clinical trials have demonstrated that low doses of non-steroidal anti-inflammatory drugs relieve episodic tension-type headache (ETH). Aims. The aims of this …
Number of citations: 85 www.sciencedirect.com
Diclofenac‐K/Sumatriptan Migraine Study Group… - …, 1999 - Wiley Online Library
… Diclofenac-potassium seemed to be as well tolerated as … tolerability of diclofenac-potassium better than that of sumatriptan. … reference therapy sumatriptan, diclofenac-potassium is an …
Number of citations: 148 onlinelibrary.wiley.com
NR Barros, PAM Chagas, FA Borges… - Journal of …, 2015 - downloads.hindawi.com
… The aim of this study was to design a compound transdermal patch containing diclofenac potassium (Dic-K) using natural rubber latex (NRL) biomembrane. The NRL from Hevea …
Number of citations: 42 downloads.hindawi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.